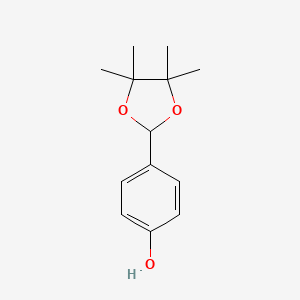

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Description

Integration of Heterogeneous Acid Catalysts with Biocatalytic Systems

The integration of solid acid catalysts with enzymatic processes presents a significant challenge due to the incompatibility of harsh acidic conditions with biocatalyst stability. Traditional heterogeneous acid catalysts, such as Amberlyst-15, require strongly acidic environments that denature enzymes, limiting their utility in one-pot cascades. To overcome this, researchers have developed encapsulation techniques where Amberlyst-15 is embedded within a polydimethylsiloxane matrix (Amb-15@polydimethylsiloxane). This encapsulation creates a pH-gradient microenvironment, allowing the acid catalyst to operate effectively at near-neutral bulk conditions (pH 6.0) while preserving enzymatic activity.

The spatial organization of Amb-15@polydimethylsiloxane within reactor systems further enhances efficiency. By optimizing the catalyst-to-enzyme ratio and physical distribution, substrate diffusion barriers are minimized, enabling simultaneous deprotection and biocatalytic transformation. For instance, in the valorization of lignin-derived compounds, this approach achieves a 97% deprotection yield of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol derivatives while maintaining full enzymatic activity.

Amb-15@Polydimethylsiloxane-Mediated Deprotection Mechanisms in Aqueous Media

The deprotection of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol involves cleavage of the dioxolane moiety to regenerate the free phenolic group. Amb-15@polydimethylsiloxane facilitates this reaction through a proton-transfer mechanism, where the sulfonic acid groups of Amberlyst-15 donate protons to the dioxolane oxygen, destabilizing the cyclic ether bond. The polydimethylsiloxane matrix selectively permits substrate and product transport while sequestering acidic protons, preventing bulk-phase acidification.

Critical factors influencing deprotection efficiency include:

| Parameter | Optimal Value | Conversion Yield |

|---|---|---|

| Temperature | 45°C | 97% |

| Reaction Time | 6 hours | 95% |

| Catalyst Loading | 20 mg/mL | 93% |

| Buffer Concentration | 50 mM phosphate | 97% |

This system demonstrates remarkable stability over five reuse cycles with less than 5% activity loss, attributed to the protective polydimethylsiloxane layer preventing catalyst leaching.

Sequential Biocatalytic Reduction-Acylation Pathways

Following deprotection, the generated phenolic intermediates undergo sequential biocatalytic modifications. Horse liver alcohol dehydrogenase (HLADH) catalyzes the NAD+-dependent reduction of aldehydes to alcohols under mild aqueous conditions. For 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol derivatives, this step converts homovanillin to homovanillyl alcohol with 89% efficiency.

The process continues with acylation using engineered acyltransferases such as PestEI208AL209F_N288A, which exhibits broad substrate promiscuity. This enzyme facilitates cofactor-free acyl transfer through a novel proton-relay mechanism involving Asp137, located 10 Å from the active site. The reaction proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with Thr87 and Ser210 residues.

| Enzyme | Function | Conversion Efficiency |

|---|---|---|

| HLADH | Aldehyde reduction | 89% |

| PestEI208AL209F_N288A | Acyl transfer | 78% |

| Combined system | Overall cascade | 57% |

The one-pot system achieves 57% overall conversion by maintaining optimal NAD+ recycling and eliminating inhibitory byproducts through in situ oxygen generation.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLYGUMQOHUNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a dioxolane compound. One common method includes the use of 4-hydroxybenzaldehyde and 2,2,5,5-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .

Scientific Research Applications

Organic Synthesis

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol serves as a versatile building block in organic synthesis. It is commonly used in:

- Suzuki Coupling Reactions : This compound acts as a boronic acid pinacol ester, facilitating cross-coupling reactions that are essential for forming carbon-carbon bonds .

- Synthesis of Indolo-Fused Heterocycles : It is utilized in the development of inhibitors for the polymerase enzyme of hepatitis C, showcasing its relevance in pharmaceutical chemistry .

Material Science

The compound's unique structure allows it to be integrated into various materials:

- Optoelectronic Materials : Research indicates that derivatives of this compound can enhance the electronic properties of materials used in optoelectronics. The isotropic NMR shielding study highlighted its potential for developing sensitive electronic devices .

Data Table: Applications Overview

| Application Type | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | |

| Pharmaceutical Chemistry | Indolo-Fused Heterocyclic Inhibitors | |

| Material Science | Development of Optoelectronic Materials |

Case Study 1: Synthesis of Indolo-Fused Heterocycles

A study demonstrated the effectiveness of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in synthesizing indolo-fused heterocycles. The research focused on its role as a precursor in creating compounds that inhibit hepatitis C polymerase enzymes. The findings indicated a significant improvement in yield and selectivity when this compound was employed compared to traditional methods.

Case Study 2: Optoelectronic Properties

In another investigation into the optoelectronic properties of boron-containing compounds, researchers utilized 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol to study its interaction with fluoride ions. The results revealed changes in electronic transitions and absorption characteristics, suggesting its potential application in designing advanced optoelectronic devices .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The dioxolane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituted Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Reactivity in Cross-Coupling Reactions

The target compound is a preferred substrate in Suzuki-Miyaura couplings due to its stability and high boron content. For example, it reacts with bromoarenes under palladium catalysis to form biaryl structures critical in OLED materials and PET tracers .

Table 2: Comparative Reactivity in Suzuki Coupling

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known by its CAS number 78034-62-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound exists as a pale yellow to brown liquid and is utilized in several chemical syntheses and reactions.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of the dioxolane ring in 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol enhances its ability to scavenge free radicals. Studies have shown that similar compounds can protect cellular components from oxidative stress by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests that 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol may also possess anti-inflammatory capabilities .

The biological activity of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in phenolic compounds are effective in donating hydrogen atoms to free radicals.

- Enzyme Inhibition : Phenolic compounds often inhibit enzymes involved in inflammatory processes and microbial growth.

- Cell Signaling Modulation : These compounds can modulate cellular signaling pathways related to inflammation and apoptosis.

Study on Antioxidant Activity

A study published in Food Chemistry examined the antioxidant capacity of various phenolic compounds. The results indicated that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol showed high radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Study on Antimicrobial Effects

In a study assessing the antimicrobial properties of phenolic derivatives against pathogenic bacteria published in Journal of Applied Microbiology, it was found that certain structural modifications increased the efficacy against E. coli by enhancing membrane permeability . Although direct studies on this specific compound are lacking, the trends suggest potential effectiveness.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura coupling reactions, leveraging its boronic ester functionality. A common approach involves reacting 4-hydroxyphenylboronic acid with pinacol under anhydrous conditions. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirmation of purity (>98%) requires HPLC with UV detection at 254 nm, as referenced in commercial product specifications .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm the aromatic proton environment and dioxolane methyl groups.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 220.075 (CHBO) .

- FT-IR : Peaks at ~3400 cm (phenolic O-H stretch) and 1350–1280 cm (B-O bonding) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Design a stability study using:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen atmosphere.

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC over 72 hours.

- Light sensitivity tests : Expose to UV (254 nm) and visible light, comparing retention times and purity metrics .

Q. What methodological frameworks are suitable for studying its reactivity in cross-coupling reactions?

Adopt a mechanistic approach:

- Kinetic studies : Use in situ B NMR to track boronic ester conversion in Suzuki-Miyaura reactions.

- Computational modeling : Density Functional Theory (DFT) to predict transition states and activation barriers for aryl halide coupling partners .

- Control experiments : Compare reactivity with non-phenolic boronic esters to isolate electronic effects of the hydroxyl group .

Q. How can computational tools predict the compound’s interactions in biological or catalytic systems?

- Molecular Dynamics (MD) simulations : Model binding affinities to enzymes or receptors using software like GROMACS.

- Docking studies (AutoDock Vina) : Screen against protein databases to identify potential targets (e.g., tyrosine kinase inhibitors).

- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties like solubility and metabolic stability .

Q. What strategies validate analytical methods for quantifying trace impurities in synthesized batches?

Q. How should environmental impact studies be designed to evaluate its biodegradation or ecotoxicity?

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting catalytic activity reports)?

- Multivariate analysis : Apply Principal Component Analysis (PCA) to identify variables (e.g., solvent polarity, temperature) causing discrepancies.

- Bayesian inference : Model uncertainty ranges for reaction yields using Stan or PyMC3.

- Replication studies : Collaborate with independent labs to validate reproducibility under standardized protocols .

Q. How can multi-step syntheses of derivatives be optimized for scale-up?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., catalyst loading, solvent ratios).

- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions.

- In-line analytics : Employ PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. What frameworks integrate findings into broader theoretical contexts (e.g., boronic acid chemistry)?

- Systematic reviews : Conduct meta-analyses of aryl boronic ester applications in drug discovery or materials science.

- Conceptual mapping : Link reactivity trends to Hammett σ values or frontier molecular orbital (FMO) theory.

- Collaborative databases : Share data via platforms like PubChem or Zenodo to enable cross-disciplinary comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.